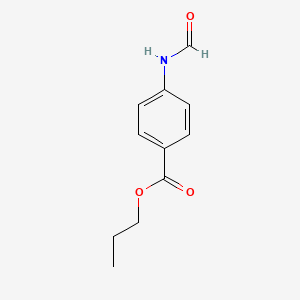![molecular formula C14H18F3N3S B4747217 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Mecanismo De Acción
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is thought to exert its effects through inhibition of potassium channels and modulation of neurotransmitter release. The exact mechanism of action is not fully understood, but studies have shown that this compound binds to the pore region of Kv1.3 and blocks ion flow through the channel. This compound has also been shown to inhibit the release of glutamate by blocking the activity of the protein SNAP-25, which is involved in vesicle fusion and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of potassium channels, modulation of neurotransmitter release, and anti-inflammatory activity. This compound has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and epilepsy, suggesting that it may have therapeutic potential in these and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its potency and selectivity for Kv1.3, its ability to modulate neurotransmitter release, and its anti-inflammatory activity. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including further studies of its mechanism of action, optimization of its therapeutic potential in autoimmune diseases and neurological disorders, and development of new synthetic methods for its production. This compound may also have potential as a tool for investigating the role of potassium channels and neurotransmitter release in a variety of biological processes.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and pain signaling. This compound has been shown to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has been proposed as a potential therapeutic strategy for autoimmune diseases, and this compound has been shown to be effective in animal models of multiple sclerosis and rheumatoid arthritis. This compound has also been shown to inhibit the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders, including epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHANOPSUUTMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4747140.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4747146.png)
![2-(2-bromo-4-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4747149.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)

![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)

![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
